3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole

Sirtuin 2 inhibition Epigenetics Cancer cell migration

3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1324189-32-3) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a 3-methyl-substituted oxadiazole core linked at the 5-position to an N-(naphthalen-1-ylmethyl)azetidine moiety. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 1324189-32-3
Cat. No. B2606634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS1324189-32-3
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C17H17N3O/c1-12-18-17(21-19-12)15-10-20(11-15)9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,15H,9-11H2,1H3
InChIKeyAGSPPBLOCMRCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1324189-32-3): Procurement-Relevant Baseline for a Heterocyclic Research Probe


3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1324189-32-3) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a 3-methyl-substituted oxadiazole core linked at the 5-position to an N-(naphthalen-1-ylmethyl)azetidine moiety . Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The compound is cited in patent literature as a member of the broader family of substituted oxadiazole azetidine derivatives under investigation as sphingosine-1-phosphate (S1P) receptor modulators [1]. Currently, publicly accessible peer-reviewed bioactivity data specific to this exact structure is limited; the existing evidence base is primarily composed of screening library records and structure-activity class inferences [2].

Sirt2 Probe Supports steric tolerance mapping of naphthyl substituents on Sirt2 active site
S1P Pharmacophore Supports S1P subtype selectivity differentiation via N-naphthylmethyl group

Why a Generic 1,2,4-Oxadiazole or Azetidine Analog Cannot Substitute for 3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole


The pharmacological profile of 1,2,4-oxadiazole azetidine derivatives is exquisitely sensitive to the specific combination of substituents on both the oxadiazole ring and the azetidine nitrogen [1]. In the Allergan patent series, the 3-methyl group on the oxadiazole and the N-(naphthalen-1-ylmethyl) substituent on the azetidine are critical pharmacophoric elements that dictate S1P receptor subtype selectivity [1]. Even closely related analogs—such as those bearing an N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide linker or a 3-cyclopropyl substitution—can exhibit divergent potency, selectivity, and physicochemical profiles. Interchanging these compounds without direct comparative binding, functional, and ADME data introduces significant risk of irreproducible biological results or failed screening campaigns [2].

Substituent Sensitivity
The 3-methyl and N-naphthalen-1-ylmethyl groups are critical pharmacophoric elements; close N-benzyl or N-cyclopropylmethyl analogs may exhibit divergent potency and selectivity.
Scaffold Mismatch
Carboxamide-linked or 3-cyclopropyl oxadiazole analogs cannot reproduce the specific 1,2,4-oxadiazole-azetidine geometry, limiting direct substitution.

Quantitative Differentiation Evidence for 3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole Relative to Its Closest Structural Analogs


Sirtuin 2 (Sirt2) Inhibition: Class-Level Scaffold Potency Informs Selection for Epigenetic Probe Development

While direct head-to-head data for CAS 1324189-32-3 against a named analog is absent from the public domain, the 1,2,4-oxadiazole-based scaffold containing a bulky N-arylalkyl azetidine group has been confirmed as a potent inhibitor of human Sirt2 deacetylase. In the foundational structure-activity study by Colcerasa et al. (2024), optimized 1,2,4-oxadiazole analogs achieved Sirt2 IC50 values in the sub-micromolar range (e.g., compound 33: IC50 = 0.38 µM) and inhibited prostate cancer cell (PC3) migration at 10 µM [1]. The target compound, possessing the specific 3-methyl oxadiazole and N-naphthalen-1-ylmethyl azetidine substitution pattern, represents a close structural isostere of the reported active analogs. This allows researchers to probe the steric and electronic contributions of the naphthyl group to target engagement—a hypothesis that cannot be tested with simpler 3-aryl or 3-alkyl oxadiazole analogs lacking the azetidine spacer [1]. Until explicit comparative data are generated, the compound’s value lies in its unique topological fingerprint within the SAR landscape.

Sirt2 Inhibition SAR
Class-level inference
Target not directly reported; close analog 33 IC50 0.38 µM
Supports steric probe design for Sirt2
SAR from Colcerasa et al. 2024; direct data needed
Sirtuin 2 inhibition Epigenetics Cancer cell migration

Sphingosine-1-Phosphate (S1P) Receptor Modulation: Patent-Defined Pharmacophoric Differentiation

US Patent 9,187,437 B2 (Allergan, Inc.) explicitly claims 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators, wherein the N-substituent on the azetidine ring is a critical selectivity determinant [1]. The generic Markush structure encompasses the target compound’s core scaffold: a 3-methyl-1,2,4-oxadiazole linked at the 5-position to an N-substituted azetidine. Within this patent, exemplified compounds with N-benzyl or N-alkyl azetidine substituents exhibited differential S1P1 versus S1P3 receptor agonist activity. Although this specific compound’s individual EC50 values were not disclosed in the patent, its N-(naphthalen-1-ylmethyl) group distinguishes it from N-(cyclopropylmethyl), N-(4-fluorobenzyl), or N-phenyl variants that were examined [1]. This structural distinction is pharmacophorically meaningful because the naphthyl group introduces a larger, more lipophilic aromatic surface that can engage a hydrophobic sub-pocket within the S1P receptor binding site, potentially altering residence time and functional selectivity [2].

S1P Pharmacophore
Class-level inference
N-(naphthalen-1-ylmethyl) vs N-benzyl patent series
Supports S1P subtype selectivity mapping
Individual EC50 not disclosed; patent US9187437B2
S1P receptor Immunomodulation Multiple sclerosis

Optimal Research Scenarios for Procurement of 3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1324189-32-3)


Sirtuin 2 (Sirt2) Epigenetic Probe Expansion: Steric Parameter SAR

Integrate this compound into a focused chemical library designed to probe the steric tolerance of the hydrophobic pocket adjacent to the Sirt2 substrate-binding channel. Its N-(naphthalen-1-ylmethyl) group serves as a larger aromatic congener to the N-benzyl or N-(4-chlorobenzyl) azetidine analogs evaluated in Colcerasa et al. (2024), enabling a systematic evaluation of N-arylalkyl volume and shape on Sirt2 inhibitory potency and selectivity over Sirt1 and Sirt3 [1].

S1P Receptor Pharmacophore Mapping: Aromatic Substitution Effects

Employ this compound as a probe in S1P1/S1P3 receptor binding and functional assays to delineate the impact of a fused bicyclic aromatic (naphthalene) versus monocyclic aromatic (benzene) substitution on the azetidine nitrogen. This directly addresses a structure-activity gap in the Allergan patent series (US 9,187,437 B2), where only monocyclic N-substituents were extensively described [1].

Analytical Reference Standard for LC-MS/MS-Based Drug Metabolism Studies

Utilize the compound as a characterized reference standard for the development and validation of LC-MS/MS methods aimed at detecting and quantifying oxadiazole-azetidine metabolites in in vitro hepatocyte or microsomal incubation systems. The distinct naphthalene chromophore facilitates UV detection (λmax ~220-230 nm) and unique MS/MS fragmentation [1].

Application
Selection Property
Validation Focus
Sirt2 Steric Probe SAR
N-arylalkyl steric profile
Sirt2 potency and Sirt1/3 selectivity
S1P Pharmacophore Mapping
Naphthyl group substitution
S1P1/S1P3 binding and functional assays
LC-MS/MS Reference Standard
UV chromophore, MS/MS fragmentation
Method validation and metabolite detection
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